molecular formula C16H21N5 B12264873 2-cyclopropyl-4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

2-cyclopropyl-4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B12264873
M. Wt: 283.37 g/mol
InChI Key: ZCSMBEONVPHXDK-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with cyclopropyl, methyl, and azetidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and methyl groups. The azetidinyl group is then attached, and finally, the imidazole moiety is introduced. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, altering their activity. The azetidinyl group may interact with biological membranes, affecting their permeability. Overall, the compound’s effects are mediated through its ability to modulate biochemical pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-4-methyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine: Similar structure but lacks the methyl group on the imidazole ring.

    2-cyclopropyl-4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]pyrrolidin-1-yl}pyrimidine: Similar structure but has a pyrrolidine ring instead of an azetidine ring.

Uniqueness

The unique combination of the cyclopropyl, methyl, azetidinyl, and imidazole groups in 2-cyclopropyl-4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H21N5

Molecular Weight

283.37 g/mol

IUPAC Name

2-cyclopropyl-4-methyl-6-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine

InChI

InChI=1S/C16H21N5/c1-11-7-15(19-16(18-11)14-3-4-14)21-9-13(10-21)8-20-6-5-17-12(20)2/h5-7,13-14H,3-4,8-10H2,1-2H3

InChI Key

ZCSMBEONVPHXDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CC(C3)CN4C=CN=C4C

Origin of Product

United States

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